3-(Naphthalen-2-yl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Naphthalen-2-yl)prop-2-en-1-amine is an organic compound with the molecular formula C13H13N It features a naphthalene ring attached to a prop-2-en-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-2-yl)prop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of naphthalene-2-carbaldehyde with allylamine in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a condensation mechanism, forming the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-2-yl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Naphthyl ketones or aldehydes.
Reduction: Saturated amines.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
3-(Naphthalen-2-yl)prop-2-en-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-2-yl)prop-2-en-1-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-Amino-phen-yl)-3-(naphthalen-2-yl)prop-2-en-1-one: A chalcone derivative with similar structural features.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a naphthalene ring and similar functional groups.
Uniqueness
3-(Naphthalen-2-yl)prop-2-en-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13N |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
(E)-3-naphthalen-2-ylprop-2-en-1-amine |
InChI |
InChI=1S/C13H13N/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-8,10H,9,14H2/b4-3+ |
InChI Key |
VDVQQKYYGQCMKR-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C/CN |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.